

Application Notes and Protocols for ABBV-467 FRET-based Binding Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of **ABBV-467**, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based binding assay.

Introduction

ABBV-467 is a potent and selective MCL-1 inhibitor that has shown efficacy in tumor models. [1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that promotes cell survival, and its overexpression is a key resistance factor in various cancers.[1][3] **ABBV-467** disrupts the interaction between MCL-1 and pro-apoptotic proteins, leading to apoptosis in cancer cells that depend on MCL-1 for survival.[4][5]

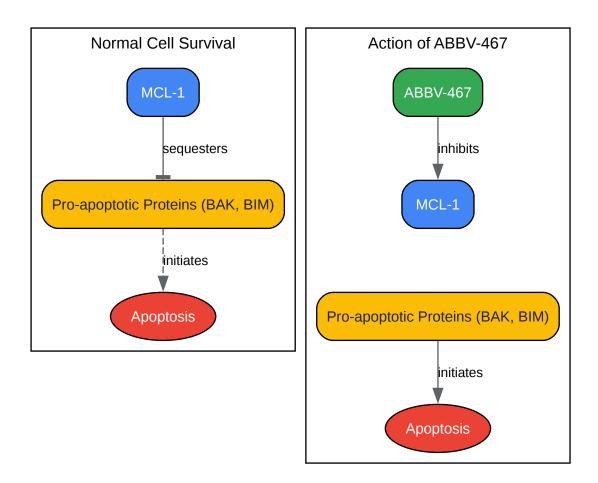
This document outlines a TR-FRET assay, a robust method for quantifying molecular interactions, to measure the binding of **ABBV-467** to the MCL-1 protein. This competitive binding assay is well-suited for high-throughput screening and detailed characterization of MCL-1 inhibitors.

Signaling Pathway of ABBV-467

ABBV-467 functions by inhibiting the anti-apoptotic protein MCL-1. In cancer cells, MCL-1 sequesters pro-apoptotic proteins like BAK and BIM, preventing them from initiating the



apoptosis cascade. By binding to MCL-1, **ABBV-467** displaces these pro-apoptotic proteins, which are then free to induce mitochondrial outer membrane permeabilization and subsequent cell death.



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Caption: Mechanism of Action of ABBV-467.

Quantitative Data Summary

The following table summarizes the binding affinity and cellular activity of **ABBV-467**. The dissociation constant (Ki) was determined using a FRET-based assay.



Target Protein	ABBV-467 Ki (nM)	Cell Line	ABBV-467 EC50 (nM)
MCL-1	<0.01	AMO-1	0.16
BCL-2	247-642	Н929	0.47
BCL-XL	247-642	MV4-11	3.91
BCL-W	247-642	DLD-1	>10,000
BCL2-A1	>200		

Data compiled from multiple sources.[1][4]

Experimental Protocol: ABBV-467 TR-FRET Binding Assay

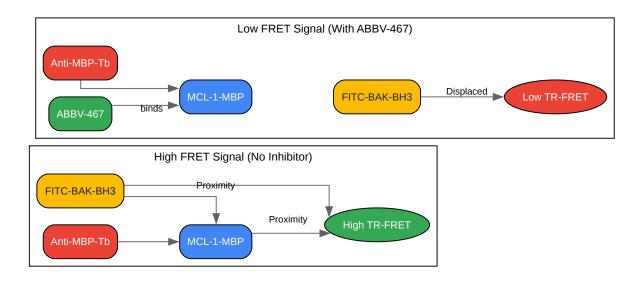
This protocol is a representative competitive binding assay adapted from established methods for MCL-1 inhibitors.

Principle of the TR-FRET Assay:

This homogeneous assay relies on the energy transfer between a Terbium (Tb)-chelate donor fluorophore and a fluorescein isothiocyanate (FITC)-acceptor fluorophore. A recombinant MCL-1 protein (e.g., tagged with Maltose Binding Protein - MBP) is complexed with a Tb-conjugated anti-tag antibody (donor). A fluorescently labeled peptide derived from a pro-apoptotic protein's BH3 domain (e.g., FITC-BAK-BH3) serves as the tracer (acceptor). When the tracer binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal.

ABBV-467 competes with the tracer for binding to MCL-1, leading to a decrease in the TR-FRET signal in a dose-dependent manner.





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Caption: Principle of the competitive TR-FRET assay.

Materials and Reagents:

- ABBV-467: Stock solution in 100% DMSO.
- Recombinant MCL-1 Protein: Full-length or truncated (residues 172-318) human MCL-1 with an affinity tag (e.g., MBP or His-tag).
- Fluorescently Labeled Peptide: A peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAK BH3 peptide: FITC-AHx-GQVGRQLAIIGDDINR-NH2).
- Terbium-conjugated Antibody: An antibody specific to the affinity tag on the MCL-1 protein (e.g., anti-MBP-Tb or anti-His-Tb).
- Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).



- Assay Plates: White, non-binding, low-volume 384-well microplates.
- Plate Reader: A microplate reader capable of TR-FRET measurements.

Assay Protocol:

- Compound Preparation:
 - Prepare a serial dilution of ABBV-467 in 100% DMSO. A 12-point, 3-fold serial dilution is recommended.
 - Further dilute the compound solutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
- Reagent Preparation:
 - Prepare the assay mixture by diluting the MCL-1 protein, FITC-labeled peptide, and Tbconjugated antibody in the assay buffer to their final concentrations.
 - Representative final concentrations:
 - MCL-1-MBP: 1 nM
 - FITC-BAK-BH3: 100-300 nM
 - Anti-MBP-Terbium: 1 nM
- Assay Plate Setup (20 μL final volume per well):
 - Add 2 μL of the diluted ABBV-467 solutions to the appropriate wells of the 384-well plate.
 - Controls:
 - Positive Control (Maximum FRET): Add 2 μL of assay buffer with DMSO (no inhibitor).
 - Negative Control (Background): Add 2 μL of assay buffer with DMSO (no protein, peptide, or antibody).



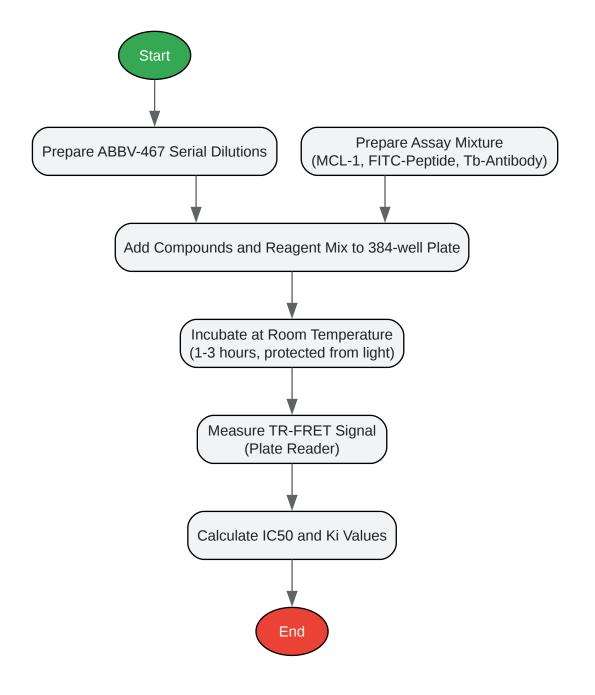
- Add 18 μL of the prepared assay mixture (MCL-1, FITC-peptide, Tb-antibody) to all wells containing the compound and the positive control wells.
- Incubation:
 - Incubate the plate for 1 to 3 hours at room temperature, protected from light.
- Data Acquisition:
 - Measure the TR-FRET signal using a compatible plate reader. Set the reader to excite the Terbium donor (e.g., at 337 nm) and measure emission at two wavelengths: one for the donor (e.g., 615 nm) and one for the acceptor (e.g., 665 nm).

Data Analysis:

- Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
- Normalize the data using the positive and negative controls.
- Plot the normalized TR-FRET signal against the logarithm of the ABBV-467 concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
- Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescently labeled peptide and Kd is its dissociation constant for MCL-1.

Experimental Workflow





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Caption: Workflow for the ABBV-467 TR-FRET assay.

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